[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid typically involves the reaction of ethyl bromoacetate with 1-methyl-4-piperidinemethanamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-methyl-4-piperidinemethanamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functional group transformations. These processes are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl and amino groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[ethyl-[(1-methylpiperidin-4-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-4-6-12(2)7-5-10/h10H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWIVUBUIVVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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